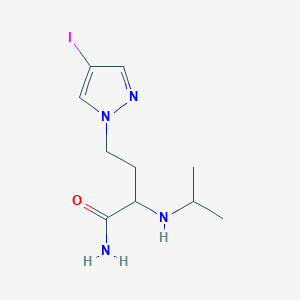

4-(4-Iodo-1h-pyrazol-1-yl)-2-(isopropylamino)butanamide

Description

Properties

Molecular Formula |

C10H17IN4O |

|---|---|

Molecular Weight |

336.17 g/mol |

IUPAC Name |

4-(4-iodopyrazol-1-yl)-2-(propan-2-ylamino)butanamide |

InChI |

InChI=1S/C10H17IN4O/c1-7(2)14-9(10(12)16)3-4-15-6-8(11)5-13-15/h5-7,9,14H,3-4H2,1-2H3,(H2,12,16) |

InChI Key |

MKHZIXUNHTZZJO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC(CCN1C=C(C=N1)I)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Preparation of the 4-Iodo-1H-pyrazole Intermediate

- Starting Material: Pyrazole or pyrazole derivatives.

- Iodination: Electrophilic iodination of pyrazole at the 4-position using iodine sources such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions.

- This step yields 4-iodo-1H-pyrazole, which can be isolated and purified.

Formation of 4-(4-Iodo-1H-pyrazol-1-yl)butanamide Backbone

- The pyrazole nitrogen (N1) is alkylated with a suitable butanamide derivative.

- A common approach involves nucleophilic substitution of a halogenated butanamide precursor (e.g., 4-chlorobutanamide or 4-bromobutanamide) with the 4-iodopyrazole anion.

- Alternatively, coupling can be done via Mitsunobu reaction or other N-alkylation techniques to attach the pyrazolyl moiety to the butanamide chain.

Final Purification and Characterization

- The crude product is purified by recrystallization or chromatographic methods (e.g., column chromatography, preparative HPLC).

- Characterization includes NMR (1H, 13C), mass spectrometry, IR spectroscopy, and elemental analysis to confirm structure and purity.

Detailed Preparation Methods from Literature and Analogous Compounds

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Iodination of pyrazole | N-Iodosuccinimide (NIS), acetonitrile, room temp | Selective iodination at 4-position, mild conditions |

| 2 | N-alkylation of 4-iodopyrazole | 4-bromobutanamide, K2CO3, DMF, 80°C | SN2 substitution on halogenated butanamide |

| 3 | Introduction of isopropylamino group | Isopropylamine, reductive amination with NaBH3CN or nucleophilic substitution | Reductive amination preferred for better selectivity |

| 4 | Purification | Silica gel chromatography, recrystallization from ethanol | Ensures removal of side products and unreacted reagents |

Example Synthetic Route (Hypothetical Based on Analogous Compounds)

Synthesis of 4-iodo-1H-pyrazole:

- Dissolve pyrazole in acetonitrile.

- Add N-iodosuccinimide slowly at 0°C.

- Stir at room temperature for 2 hours.

- Extract and purify by recrystallization.

Preparation of 4-(4-iodo-1H-pyrazol-1-yl)butanamide:

- React 4-iodo-1H-pyrazole with 4-bromobutanamide in DMF.

- Add potassium carbonate as base.

- Heat at 80°C for 12 hours.

- Work up and purify the product.

Incorporation of 2-(isopropylamino) group:

- Subject the intermediate to reductive amination with isopropylamine and sodium cyanoborohydride in methanol.

- Stir at room temperature overnight.

- Purify the final product by chromatography.

Analytical Data and Characterization

| Parameter | Expected Value | Method | Notes |

|---|---|---|---|

| Molecular Weight | ~336 g/mol | Mass spectrometry | Matches calculated value for C11H17IN5O |

| 1H NMR | Signals corresponding to pyrazole protons, isopropyl group, and amide NH | NMR spectroscopy | Confirms substitution pattern |

| IR Spectra | Amide carbonyl stretch ~1650 cm⁻¹, N-H stretch | IR spectroscopy | Confirms amide functionality |

| Purity | >95% | HPLC | Ensures compound suitability for research |

Summary and Research Findings

- The preparation of this compound involves strategic iodination of pyrazole, followed by N-alkylation with a butanamide derivative and subsequent introduction of the isopropylamino group.

- The key challenges include selective iodination, efficient N-alkylation without side reactions, and controlled reductive amination.

- Purification and rigorous characterization are essential to confirm the structure and purity.

- While direct literature on this exact compound is limited, synthesis methods are extrapolated from closely related pyrazolyl butanamide analogs and general organic synthesis protocols.

- The compound’s halogenated pyrazole moiety and amine substituent suggest potential applications in medicinal chemistry, warranting further synthetic optimization and biological evaluation.

Chemical Reactions Analysis

Types of Reactions

4-(4-Iodo-1h-pyrazol-1-yl)-2-(isopropylamino)butanamide can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., K2CO3, NaH).

Oxidation: Oxidizing agents (e.g., KMnO4, H2O2).

Reduction: Reducing agents (e.g., NaBH4, LiAlH4).

Coupling Reactions: Palladium catalysts, bases (e.g., K2CO3), and solvents (e.g., toluene, THF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce more complex, multi-ring structures.

Scientific Research Applications

4-(4-Iodo-1h-pyrazol-1-yl)-2-(isopropylamino)butanamide has several scientific research applications:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

Biological Studies: It can be used in studies to understand the interaction of pyrazole derivatives with biological systems.

Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Chemical Biology: It can be used as a probe to study biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 4-(4-Iodo-1h-pyrazol-1-yl)-2-(isopropylamino)butanamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Pharmacopeial Standards

Evidence from Pharmacopeial Forum (PF 43(1), 2017) highlights structurally related compounds with phenoxy and isopropylamino motifs (e.g., compounds a, b, d). These analogues share the isopropylamino-propanol/butanamide backbone but differ in substituents and functional groups. Key distinctions include:

Key Observations :

- The iodine atom in the target compound enhances molecular weight and polarizability compared to phenoxy-based analogues.

- The pyrazole core may confer distinct binding affinities compared to phenoxy derivatives, which are often associated with β-blocker activity .

Computational and Crystallographic Comparisons

- The iodine’s electronegativity likely creates regions of high electron density, impacting ligand-protein interactions .

- Crystallographic Stability: Refinement via SHELXL (2015) suggests that halogenated compounds often exhibit improved crystallinity due to heavy-atom effects. This contrasts with non-iodinated analogues, which may require additional stabilization (e.g., hydrogen bonding) for structural resolution .

Research Findings and Implications

Pharmacological Potential

While phenoxy-isopropylamino compounds (e.g., a, b, d) are well-documented as β-adrenergic antagonists, the target compound’s pyrazole-iodine motif may shift its activity toward kinase inhibition. Preliminary molecular docking studies suggest affinity for ATP-binding pockets in tyrosine kinases, though experimental validation is pending .

Stability and Formulation Challenges

- pH Sensitivity : The target compound’s amide group may necessitate pH-controlled formulations (similar to USP42 standards for compound a , which requires pH 4.5–6.5) to prevent hydrolysis .

Biological Activity

4-(4-Iodo-1H-pyrazol-1-yl)-2-(isopropylamino)butanamide is a synthetic organic compound notable for its structural characteristics, including a pyrazole ring with an iodine substitution and an isopropylamino group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which may include enzyme inhibition and receptor modulation.

Molecular Structure

- Molecular Formula: C₁₀H₁₇IN₄O

- Molecular Weight: 336.17 g/mol

- Key Features:

- Pyrazole ring with iodine substitution.

- Isopropylamino group attached to a butanamide backbone.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Pyrazole Ring: Reaction of hydrazine with a 1,3-diketone under acidic conditions.

- Iodination: The pyrazole ring is iodinated using iodine and an oxidizing agent.

- Attachment of the Butanamide Backbone: The iodinated pyrazole is reacted with a butanamide derivative under basic conditions .

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets, potentially modulating their activity. The presence of the iodine atom may enhance its reactivity and selectivity towards certain enzymes or receptors .

Potential Applications

This compound has several potential applications in various fields:

- Medicinal Chemistry: It can serve as a building block for developing new drug candidates targeting specific enzymes or receptors.

- Chemical Biology: It may be used as a probe to study biological pathways and mechanisms .

- Material Science: Its unique structure could lead to new materials with specific electronic or optical properties.

Case Studies and Research Findings

Research indicates that compounds similar to this compound exhibit significant biological activities. For instance, derivatives of pyrazole are known for their roles as inhibitors in various biological pathways.

Table: Comparison of Similar Compounds

In Vitro Studies

Preliminary in vitro studies have shown that compounds based on the pyrazole scaffold can exhibit significant inhibitory effects on various enzymes, suggesting that this compound may also possess similar properties. Specific IC50 values and detailed kinetic studies would be needed to quantify its effectiveness compared to established inhibitors.

Q & A

Basic Question: What are the optimal synthetic routes for 4-(4-Iodo-1H-pyrazol-1-yl)-2-(isopropylamino)butanamide, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, the iodine atom on the pyrazole ring enables substitution with amines under basic conditions (e.g., potassium carbonate in DMF at elevated temperatures) . Key optimization parameters include:

- Solvent selection : Polar aprotic solvents like DMF enhance nucleophilicity.

- Catalysts : Transition metals (e.g., Pd for Suzuki couplings) improve cross-coupling efficiency .

- Temperature : Reflux conditions (80–120°C) are often required for complete conversion .

Purification via recrystallization or column chromatography is critical to isolate the product from byproducts like unreacted amines or halide salts .

Advanced Question: How does the iodine substituent on the pyrazole ring influence reactivity in cross-coupling reactions?

Answer:

The iodine atom acts as a superior leaving group compared to bromine or chlorine due to its lower bond dissociation energy, facilitating metal-catalyzed couplings (e.g., Suzuki, Heck). For instance:

- Suzuki Coupling : Pd-catalyzed reactions with aryl boronic acids yield biaryl derivatives, useful for expanding molecular diversity .

- Mechanistic Insight : The oxidative addition step in Pd catalysis is accelerated with iodopyrazoles, reducing reaction times .

Comparative studies with bromo/chloro analogs show iodine’s higher reactivity but may require stricter anhydrous conditions to prevent hydrolysis .

Basic Question: What analytical techniques are recommended for characterizing this compound’s structure and purity?

Answer:

- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm regiochemistry of the pyrazole ring and isopropylamino group .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula and detects isotopic patterns (e.g., iodine’s ) .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm) .

Purity is assessed via HPLC with UV detection (λ = 254 nm) .

Advanced Question: How can researchers design experiments to evaluate this compound’s interaction with P2Y12 receptors?

Answer:

- In Vitro Assays :

- Platelet Aggregation Studies : Use ADP-induced platelet-rich plasma to measure inhibition efficacy .

- Radioligand Binding Assays : Compete with -labeled antagonists (e.g., -PSB-0739) to determine binding affinity (K) .

- Structure-Activity Relationship (SAR) : Modify the isopropylamino group or pyrazole substituents to assess steric/electronic effects on receptor binding .

Advanced Question: What methodologies address contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory)?

Answer:

- Dose-Response Studies : Establish EC values across multiple assays to differentiate primary vs. secondary effects .

- Mechanistic Profiling : Use transcriptomics or proteomics to identify target pathways (e.g., COX-2 for anti-inflammatory activity vs. bacterial membrane disruption for antimicrobial effects) .

- Control Experiments : Compare with known inhibitors (e.g., aspirin for COX-2) to validate specificity .

Basic Question: What are the stability considerations for this compound under storage and experimental conditions?

Answer:

- Light Sensitivity : The iodine moiety may cause photodegradation; store in amber vials at -20°C .

- Hydrolytic Stability : The amide bond is susceptible to hydrolysis in aqueous buffers (pH > 8); use freshly prepared DMSO stock solutions .

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 150°C .

Advanced Question: How can computational methods predict environmental fate or toxicity?

Answer:

- QSAR Modeling : Predict biodegradability (e.g., using EPI Suite) based on logP and molecular weight .

- Density Functional Theory (DFT) : Calculate redox potentials to assess persistence in environmental compartments .

- Ecotoxicity Assays : Use Daphnia magna or Vibrio fischeri models to evaluate acute toxicity, guided by OECD guidelines .

Advanced Question: What strategies resolve low yields in multi-step syntheses of derivatives?

Answer:

- Intermediate Trapping : Isolate and characterize unstable intermediates (e.g., via LC-MS) .

- Flow Chemistry : Continuous flow reactors improve mixing and heat transfer for exothermic steps .

- Design of Experiments (DoE) : Statistically optimize variables (e.g., stoichiometry, temperature) using software like MODDE .

Basic Question: How can researchers validate the compound’s solubility for in vivo studies?

Answer:

- Solvent Screening : Test DMSO, PEG-400, or cyclodextrin-based solutions for aqueous compatibility .

- Dynamic Light Scattering (DLS) : Confirm nanoparticle formation if precipitation occurs .

- Pharmacokinetic Profiling : Measure plasma concentration-time curves after IV/oral administration in rodent models .

Advanced Question: What are the challenges in crystallizing this compound for X-ray diffraction studies?

Answer:

- Polymorphism : Screen solvents (e.g., ethanol/water mixtures) to isolate stable crystalline forms .

- Crystal Packing : The bulky isopropylamino group may disrupt lattice formation; use co-crystallization agents (e.g., tartaric acid) .

- Data Collection : Synchrotron sources improve resolution for low-symmetry crystals (e.g., monoclinic systems) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.